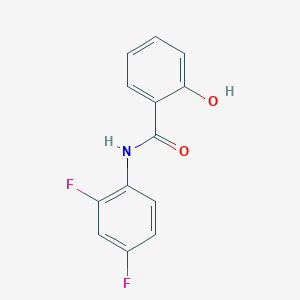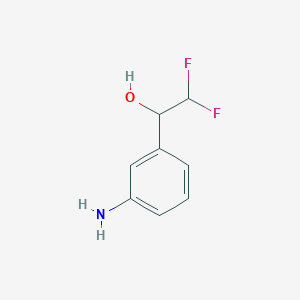
2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione, or 2-(1-BTEI) for short, is a compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 95-97 °C. It has a molecular formula of C13H10F3NO2 and a molecular weight of 263.24 g/mol. 2-(1-BTEI) is a useful reagent in organic synthesis, and it has been used to synthesize a variety of compounds, such as 5-chloro-2-methyl-3-phenyl-1H-indole and 2-(3-chlorophenyl)-5-methyl-3H-indol-3-one. It has also been used in the synthesis of various pharmaceuticals, such as the anti-cancer drug imatinib.
Mécanisme D'action
2-(1-BTEI) is an organic compound that acts as a reagent in organic synthesis. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 95-97 °C. It has a molecular formula of C13H10F3NO2 and a molecular weight of 263.24 g/mol. 2-(1-BTEI) acts by reacting with other compounds to form new compounds. For example, it can react with ethyl chloroformate in the presence of pyridine to form 2-chloro-1-benzyl-2-trifluoromethoxy-ethyl-isoindole-1,3-dione, which can then be reacted with sodium hydroxide to yield 2-(1-BTEI).
Biochemical and Physiological Effects
2-(1-BTEI) is an organic compound with a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds for medicinal purposes, such as the anti-cancer drug imatinib. However, 2-(1-BTEI) itself does not have any known biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-BTEI) has a number of advantages and limitations when used in lab experiments. One advantage is that it is a useful reagent in organic synthesis, and it has been used to synthesize a variety of compounds, such as 5-chloro-2-methyl-3-phenyl-1H-indole and 2-(3-chlorophenyl)-5-methyl-3H-indol-3-one. In addition, 2-(1-BTEI) is relatively inexpensive and easy to obtain. However, it is important to note that 2-(1-BTEI) is a highly volatile compound and must be handled with care. It is also highly flammable and should not be exposed to heat or open flames.
Orientations Futures
The future of 2-(1-BTEI) is promising, as it has a wide range of applications in scientific research. It has been used to synthesize a variety of compounds for medicinal purposes, such as the anti-cancer drug imatinib. In addition, 2-(1-BTEI) could potentially be used in the synthesis of other compounds for use in drug discovery and development. Furthermore, 2-(1-BTEI) could be used in the synthesis of compounds for use in organic synthesis. Finally, 2-(1-BTEI) could be used as a starting material for the synthesis of other compounds with potential medicinal applications.
Méthodes De Synthèse
2-(1-BTEI) can be synthesized by a two-step process. The first step involves the reaction of 1-benzyl-2-trifluoromethoxy-ethyl alcohol with ethyl chloroformate in the presence of pyridine, to give 2-chloro-1-benzyl-2-trifluoromethoxy-ethyl-isoindole-1,3-dione. The second step involves the reaction of this intermediate with sodium hydroxide to yield 2-(1-BTEI).
Applications De Recherche Scientifique
2-(1-BTEI) has been used in various scientific research applications. It has been used to synthesize a variety of compounds for medicinal purposes, such as the anti-cancer drug imatinib. It has also been used in the synthesis of a variety of compounds for use in organic synthesis. In addition, 2-(1-BTEI) has been used to synthesize compounds for use in drug discovery and development.
Propriétés
IUPAC Name |
2-[1-phenyl-3-(trifluoromethoxy)propan-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c19-18(20,21)25-11-13(10-12-6-2-1-3-7-12)22-16(23)14-8-4-5-9-15(14)17(22)24/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMVSNMHNVAEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)
![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)





![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)



![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)
